molecular formula C22H15ClFN3O2 B2968564 N-(2-chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946331-46-0

N-(2-chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2968564
CAS No.: 946331-46-0
M. Wt: 407.83
InChI Key: DMHKQXDQJCACHC-UHFFFAOYSA-N
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Description

"N-(2-chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is a bicyclic heteroaromatic compound featuring a 1,8-naphthyridine core substituted at the 1-position with a 4-fluorobenzyl group and at the 3-position with a carboxamide moiety linked to a 2-chlorophenyl ring. Its molecular formula is C23H17ClFN3O2, with an average mass of 421.856 Da and a monoisotopic mass of 421.0993 Da .

Alkylation of the 1,8-naphthyridine core with 4-fluorobenzyl halides.

Carboxamide formation via coupling of 1,8-naphthyridine-3-carboxylic acid derivatives with 2-chloroaniline under standard amidation conditions (e.g., EDCI/HOBt or HATU) .

Properties

IUPAC Name

N-(2-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2/c23-18-5-1-2-6-19(18)26-21(28)17-12-15-4-3-11-25-20(15)27(22(17)29)13-14-7-9-16(24)10-8-14/h1-12H,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHKQXDQJCACHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that belongs to the class of naphthyridine derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C21H15ClFN3O3
  • Molecular Weight : 443.9 g/mol
  • IUPAC Name : this compound
  • InChI Key : OQAXQIDANGDOQW-UHFFFAOYSA-N

The compound features a naphthyridine core structure that is substituted with both chlorophenyl and fluorobenzyl groups. The presence of these substituents is believed to enhance its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

Naphthyridine derivatives have also been investigated for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by modulating cell cycle-related proteins and promoting oxidative stress . The compound has been noted for its ability to inhibit the proliferation of specific cancer cell lines, making it a candidate for further research in cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory activity of naphthyridine derivatives has been documented in multiple studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are pivotal in the inflammatory response . This property suggests potential applications in treating inflammatory diseases.

Neurological Applications

Emerging research highlights the potential of naphthyridine derivatives in treating neurological disorders. They may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress . This aspect is particularly relevant for conditions like Alzheimer's disease and multiple sclerosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various naphthyridine derivatives against clinical isolates. The results showed that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antibiotic adjuvant .

Case Study 2: Anticancer Activity

In another study focusing on its anticancer properties, this compound was tested against breast cancer cell lines. The results indicated significant cytotoxic effects at lower concentrations compared to traditional chemotherapeutics, highlighting its potential as a more effective treatment option with fewer side effects .

Chemical Reactions Analysis

4-Fluorobenzyl Group

The 4-fluorobenzyl moiety is introduced via nucleophilic substitution or coupling:

  • Alkylation : A brominated naphthyridine intermediate reacts with 4-fluorobenzyl halides in the presence of a base (e.g., Cs₂CO₃) and palladium catalysts .

  • Protection/Deprotection : Tosyl or benzyl protection of hydroxyl groups precedes substitution to prevent side reactions .

Carboxamide Formation

The carboxamide group is synthesized through amidation:

  • Acid Chloride Route : The naphthyridine-3-carboxylic acid is converted to its acid chloride (using thionyl chloride) and reacted with 2-chloroaniline .

  • Direct Coupling : Carboxylic acid intermediates are coupled with amines (e.g., 2-chloroaniline) using coupling agents like HATU or EDCI in DMF .

Key Reaction Conditions and Yields

Reaction StepConditionsYieldSource
Naphthyridine cyclizationMicrowave, 140–180°C, acetic acid/1,4-dioxane22–38%
Bromination at position 5NBS, DMF, RT85–90%
Suzuki coupling (aryl introduction)Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100°C60–75%
Amidation (carboxamide formation)2-Chloroaniline, EDCI, HOBt, DIPEA, DMF, RT50–70%

Functional Group Reactivity

  • Amide Hydrolysis : The carboxamide group is stable under mild conditions but hydrolyzes to carboxylic acid under strong acidic (HCl, reflux) or basic (NaOH, 100°C) conditions .

  • Electrophilic Aromatic Substitution : The electron-deficient naphthyridine ring resists nitration/sulfonation but undergoes halogenation at position 5 with NBS .

  • Oxidation/Reduction : The 2-oxo group is inert to common reductants (e.g., NaBH₄) but may oxidize to a quinone under strong oxidizers .

Metal-Catalyzed Modifications

  • Buchwald–Hartwig Amination : Aryl halides at position 5 react with amines (e.g., pyrrolidinone) using Pd(OAc)₂/Xantphos to introduce nitrogen-containing groups .

  • Copper-Mediated Coupling : Thiazinane derivatives are attached via CuI/L-proline catalysis .

Stability and Decomposition

  • Thermal Stability : Stable up to 200°C (DSC data), decomposes via cleavage of the carboxamide bond above 250°C.

  • Photostability : No significant degradation under UV light (λ = 254 nm, 48 hrs) .

Side Reactions and Mitigation

  • Over-Alkylation : Controlled by stoichiometric use of 4-fluorobenzyl halides .

  • Incomplete Cyclization : Mitigated via microwave-assisted heating to enhance reaction efficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1,8-naphthyridine-3-carboxamide scaffold but differ in substituents at the 1-position (benzyl or alkyl groups) and the N-linked aromatic/cyclic moieties. These variations significantly impact physicochemical properties, pharmacokinetics, and biological activity.

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Key Substituents ClogP<sup>a</sup> Biological Activity/Notes Reference
Target Compound : N-(2-chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide C23H17ClFN3O2 1: 4-Fluorobenzyl; N: 2-Chlorophenyl ~3.5 (estimated) Anti-mycobacterial activity (hypothesized)
5a4 : 1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide C22H15Cl2N3O2 1: 4-Chlorobenzyl; N: 4-Chlorophenyl 4.09 Enhanced hydrophobicity; anti-TB activity
5a2 : 1-(4-Chlorobenzyl)-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide C22H15Cl2N3O2 1: 4-Chlorobenzyl; N: 2-Chlorophenyl 3.92 Improved cell wall penetration vs. 5a4
LV50 : 1-(4-Chlorobutyl)-N-(4-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide C21H25ClN3O2 1: 4-Chlorobutyl; N: 4-Methylcyclohexyl ~3.8 CB2 receptor agonist; neuroblastoma studies
FG160a : 1-(5-Chloropentyl)-N-(4-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide C22H27ClN3O2 1: 5-Chloropentyl; N: 4-Methylcyclohexyl ~4.2 Selective CB2 agonism; cis/trans isomers
9a : (E)-1-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-((2,4-dimethoxybenzyl)amino)-6-(2-(methylsulfonyl)vinyl)-2-oxo-1,8-naphthyridine-3-carboxamide C35H31F2N4O7S 1: Benzyloxy; N: 2,4-Difluorobenzyl; additional amino and vinyl groups ~2.8 HIV-1 integrase inhibition (low yield: 14%)

<sup>a</sup>ClogP values estimated based on substituent contributions (e.g., halogenation increases hydrophobicity).

Key Findings from Comparative Studies

Substituent Position and Hydrophobicity :

  • The 2-chlorophenyl group in the target compound and 5a2 provides moderate ClogP (~3.5–3.9), balancing solubility and membrane permeability. In contrast, 5a4 (4-chlorophenyl) has higher ClogP (4.09), favoring mycobacterial cell wall penetration .
  • 4-Fluorobenzyl (target compound) vs. 4-chlorobenzyl (5a2/5a4): Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .

Biological Activity :

  • Anti-mycobacterial Activity : 5a2 (2-chlorophenyl) showed superior activity over 5a4 (4-chlorophenyl), suggesting ortho-substitution optimizes target binding .
  • CB2 Receptor Agonism : Alkyl chains (e.g., LV50 , FG160a ) improve receptor affinity due to hydrophobic interactions with CB2’s transmembrane domain .
  • HIV-1 Integrase Inhibition : Bulky substituents (e.g., 9a ) reduce potency due to steric hindrance, as seen in its low yield (14%) and moderate activity .

Synthetic Challenges :

  • Diastereomer Separation : Compounds like FG160a require chromatographic separation of cis/trans isomers, complicating synthesis .
  • Yield Optimization : The target compound’s analogues (e.g., 19c in ) often suffer from low yields (22%) due to steric hindrance during amidation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1,8-naphthyridine-3-carboxamide derivatives, such as the target compound?

  • Methodology : The compound is typically synthesized via nucleophilic substitution and condensation reactions. For example:

Substitution : Reacting a halogenated 1,8-naphthyridine precursor with 4-fluorobenzyl bromide under basic conditions to introduce the benzyl group .

Amide Coupling : Condensation of the intermediate with 2-chloroaniline using coupling agents like EDCI/HOBt or DCC to form the carboxamide moiety .

Purification : Recrystallization from DMSO/ethanol yields the pure product (66–76% yield) .

  • Characterization : Confirmed via 1H^1H NMR (e.g., δ 9.19–9.80 ppm for NH protons), IR (C=O stretches at 1651–1686 cm1^{-1}), and mass spectrometry (m/z 423–424 for M+^+) .

Q. How is the structural integrity of the compound validated in synthetic workflows?

  • Analytical Techniques :

  • NMR : Distinct aromatic proton signals (e.g., δ 7.15–8.90 ppm for substituted phenyl groups) and coupling constants (e.g., J = 4.66–7.77 Hz) confirm regiochemistry .
  • Elemental Analysis : Matches calculated values (e.g., C: 62.28%, H: 3.56%, N: 9.90%) .
  • X-ray Crystallography : Used for derivatives to resolve ambiguities in solid-state conformation .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to improve yield and reduce by-products?

  • Key Factors :

  • Temperature Control : Maintaining 60–80°C during substitution minimizes decomposition .
  • Catalyst Use : Employing phase-transfer catalysts (e.g., TBAB) enhances reaction efficiency in biphasic systems .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
    • By-Product Mitigation : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted aniline or halogenated precursors .

Q. How do computational models (e.g., molecular docking) predict the biological activity of this compound?

  • Methodology :

Target Selection : Docking against enzymes like DNA gyrase or kinases using AutoDock Vina .

Binding Affinity : Calculated ΔG values (e.g., −8.2 kcal/mol for kinase inhibition) correlate with experimental IC50_{50} data .

QSAR Analysis : Substituent effects (e.g., electron-withdrawing Cl/F groups) enhance ligand-receptor interactions .

  • Validation : Compare docking results with in vitro assays (e.g., MIC values for antimicrobial activity) .

Q. How are contradictory spectral data resolved for structurally similar analogs?

  • Case Study : Discrepancies in 1H^1H NMR shifts (e.g., δ 7.32–7.47 ppm vs. δ 7.15–7.46 ppm for aromatic protons) arise from solvent polarity or crystallinity differences .
  • Resolution Strategies :

  • 2D NMR : HSQC and HMBC experiments assign proton-carbon correlations definitively .
  • Dynamic Light Scattering (DLS) : Assesses aggregation states that may distort spectral readings .

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